4-Chloro-2-methylpyridine-3-carboxylic acid hydrochloride 4-Chloro-2-methylpyridine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18089936
InChI: InChI=1S/C7H6ClNO2.ClH/c1-4-6(7(10)11)5(8)2-3-9-4;/h2-3H,1H3,(H,10,11);1H
SMILES:
Molecular Formula: C7H7Cl2NO2
Molecular Weight: 208.04 g/mol

4-Chloro-2-methylpyridine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18089936

Molecular Formula: C7H7Cl2NO2

Molecular Weight: 208.04 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methylpyridine-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C7H7Cl2NO2
Molecular Weight 208.04 g/mol
IUPAC Name 4-chloro-2-methylpyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H6ClNO2.ClH/c1-4-6(7(10)11)5(8)2-3-9-4;/h2-3H,1H3,(H,10,11);1H
Standard InChI Key MDNWILMCQDTOSW-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CC(=C1C(=O)O)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound features a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 4-position with a chlorine atom, forming 4-chloro-2-methylpyridine-3-carboxylic acid. The hydrochloride salt is formed via protonation of the pyridine nitrogen, enhancing aqueous solubility. Key identifiers include:

PropertyValueSource
CAS Number2613382-63-9
Molecular FormulaC7H6ClNO2HCl\text{C}_7\text{H}_6\text{ClNO}_2 \cdot \text{HCl}
Molecular Weight208.04 g/mol
IUPAC Name4-chloro-2-methylnicotinic acid hydrochloride

The SMILES notation CC1=C(C=CN=C1C(=O)O)Cl.Cl\text{CC1=C(C=CN=C1C(=O)O)Cl.Cl} delineates the structure, while the InChIKey MDNWILMCQDTOSW-UHFFFAOYSA-N\text{MDNWILMCQDTOSW-UHFFFAOYSA-N} provides a unique identifier .

Spectroscopic Data

  • NMR: Characteristic signals include a downfield shift for the carboxylic proton (~12–13 ppm) and aromatic protons between 7.5–8.5 ppm, with methyl group protons near 2.5 ppm .

  • IR: Stretching vibrations for the carboxylic acid O-H (~2500–3000 cm1^{-1}), C=O (~1700 cm1^{-1}), and aromatic C-Cl (~550 cm1^{-1}) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through multi-step reactions starting from substituted pyridine precursors. A representative route involves:

  • Chlorination: 2-Methylpyridine undergoes chlorination using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 to introduce the 4-chloro substituent .

  • Oxidation: The methyl group at the 2-position is oxidized to a carboxylic acid using potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions .

  • Hydrochloride Formation: Treatment with hydrochloric acid yields the final salt .

Example Protocol:

  • Step 1: 2-Methyl-4-nitropyridine-N-oxide (15.4 g) reacts with concentrated HCl at 180°C for 24 hours to form 4-chloro-2-methylpyridine-N-oxide .

  • Step 2: Phosphorus trichloride (PCl3\text{PCl}_3) in chloroform deoxygenates the N-oxide intermediate .

  • Step 3: Oxidation with KMnO4\text{KMnO}_4 introduces the carboxylic acid group, followed by esterification with methanol and HCl to form the hydrochloride salt .

Optimization and Yield

Optimized conditions (reflux temperature, stoichiometric ratios) achieve yields up to 76% with HPLC purity ≥99.8% . Key parameters include:

  • Solvent Choice: Chloroform or dichloromethane for chlorination .

  • Catalyst Use: DMF catalyzes esterification .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point181°C (decomposes)
Boiling Point308°C (estimated)
SolubilitySoluble in DMSO, methanol; sparingly in water
Density1.5 ± 0.1 g/cm3^3

The hydrochloride salt improves water solubility compared to the free base, facilitating biological testing .

Applications in Pharmaceutical and Agrochemical Research

Drug Development

The compound serves as a building block for kinase inhibitors and antibacterial agents. Its carboxylic acid group enables conjugation with amines or alcohols to form amides or esters, enhancing target affinity.

Example Derivative:

  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: A fluoroquinolone analog synthesized using 4-chloro-2-methylpyridine-3-carboxylic acid as a precursor.

Agrochemical Intermediates

In agrochemistry, it is utilized to synthesize herbicides and fungicides. The chlorine atom facilitates nucleophilic substitution reactions for introducing sulfur- or oxygen-containing groups .

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationWear gloves and protective clothing
H319: Eye irritationUse eye protection
H335: Respiratory irritationUse in ventilated areas

Exposure Control

  • Engineering Controls: Fume hoods for powder handling .

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles .

Future Directions

Ongoing research focuses on:

  • Green Synthesis: Catalytic methods to reduce PCl3\text{PCl}_3 usage .

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for enhanced bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator